molecular formula C18H22N4OS B2414026 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396683-64-9

2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2414026
CAS No.: 1396683-64-9
M. Wt: 342.46
InChI Key: SAXCPRFNSJTOAZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyrazinyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Methylthio Group: The methylthio group is usually introduced via nucleophilic substitution reactions, where a thiol (e.g., methanethiol) reacts with a suitable leaving group on the benzene ring.

    Attachment of the Pyrazinyl-Piperidinyl Moiety: This step involves the formation of a piperidine ring, which is then functionalized with a pyrazine group. The final coupling with the benzamide core is achieved through reductive amination or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the desired functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzamides, halobenzamides, sulfonylbenzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the development of enzyme inhibitors or receptor modulators, contributing to the study of biochemical pathways and disease mechanisms.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities might include anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazinyl-piperidinyl moiety might enhance binding affinity and specificity, while the benzamide core could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-N-(piperidin-4-ylmethyl)benzamide: Lacks the pyrazine group, potentially reducing its binding affinity and specificity.

    N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methylthio group, which might affect its chemical reactivity and biological activity.

    2-(Methylthio)benzamide: A simpler structure that might be less effective in biological applications due to the absence of the piperidinyl and pyrazinyl groups.

Uniqueness

2-(Methylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a methylthio group, a benzamide core, and a pyrazinyl-piperidinyl moiety. This combination can confer specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-24-16-5-3-2-4-15(16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCPRFNSJTOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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